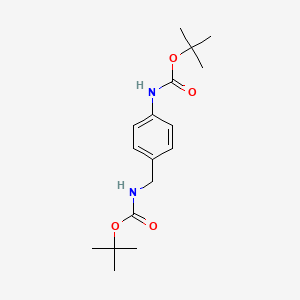

tert-Butyl (4-N-boc-aminobenzyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

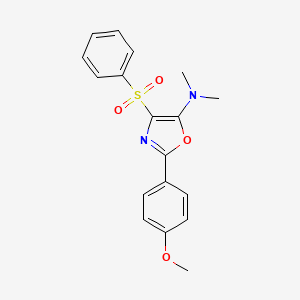

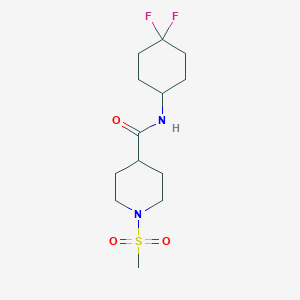

Tert-Butyl (4-N-boc-aminobenzyl)carbamate is an organic compound. It is a colorless to slightly yellow solid that is stable at room temperature . It is an amino-protecting compound where BOC is the abbreviation for t-butyl carbamoyl . It protects the amino group through the Boc protecting group, giving it higher stability for selective reactions .

Synthesis Analysis

The compound is generally synthesized by reacting 4-aminobenzoic acid with t-butyl carbamoyl chloride (BOC-chloroformate) . It is also used in the preparation of (2-isothiocyanato-ethyl)-carbamic acid tert-butyl ester by reacting with carbon disulfide .Molecular Structure Analysis

The molecular formula of tert-Butyl (4-N-boc-aminobenzyl)carbamate is C12H18N2O2 . Its molecular weight is 222.28 .Chemical Reactions Analysis

As an amino-protecting compound, tert-Butyl (4-N-boc-aminobenzyl)carbamate is commonly used in organic synthesis . It serves as a protecting agent for the amino group, preventing unwanted reactions from occurring, while being easy to remove, making selective reactions easier to achieve .Physical And Chemical Properties Analysis

The compound has a density of 1.095±0.06 g/cm3 (Predicted), a melting point of 75-78°C (lit.), a boiling point of 382.3±25.0 °C (Predicted), a flash point of 185°C, and a vapor pressure of 4.78E-06mmHg at 25°C . Its refractive index is 1.542 .科学的研究の応用

Synthesis of N-Boc-Protected Anilines

tert-Butyl (4-N-boc-aminobenzyl)carbamate: is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial for the preparation of anilines while protecting the amino group from unwanted reactions. The N-Boc group serves as a protective group that can be removed after the desired reactions have taken place.

Creation of Tetrasubstituted Pyrroles

This compound plays a role in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . Pyrroles are significant in medicinal chemistry as they form the core structure for various pharmaceuticals.

Mild Deprotection of N-Boc Group

The N-Boc group of tert-Butyl (4-N-boc-aminobenzyl)carbamate can be deprotected using mild methods such as oxalyl chloride in methanol. This reaction occurs under room temperature conditions and can yield up to 90% . This mild deprotection is essential for sensitive molecules that might degrade under harsher conditions.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl N-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4/c1-16(2,3)22-14(20)18-11-12-7-9-13(10-8-12)19-15(21)23-17(4,5)6/h7-10H,11H2,1-6H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMAAGCUISTRFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (4-N-boc-aminobenzyl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-5'-((2-hydroxybenzylidene)amino)-[2,2':3',2''-terfuran]-4'-carbonitrile](/img/structure/B2877232.png)

![3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid](/img/structure/B2877233.png)

![N-{4-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-3-methylphenyl}acetamide](/img/structure/B2877242.png)

![3-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2877244.png)